SUN13837 is a synthetic compound developed as a fibroblast growth factor receptor modulator. It has been identified as a promising candidate for neuroprotective and neuroregenerative therapies, particularly in the context of spinal cord injuries. The compound mimics the effects of basic fibroblast growth factor, promoting neurite outgrowth and providing neuroprotection without inducing inflammation or glial scar formation, which are common complications associated with spinal cord injuries .
SUN13837 was synthesized through a systematic screening process involving an in-house compound library aimed at enhancing intracellular tyrosine phosphorylation of fibroblast growth factor receptors. The optimization process led to the identification of SUN13837 as a lead compound due to its favorable pharmacokinetic properties, including significant oral bioavailability and brain distribution in animal models .
The synthesis of SUN13837 involved several steps, starting from basic organic compounds. Researchers employed structure-activity relationship studies to refine the compound's efficacy and safety profile. This included testing various analogs for their ability to activate fibroblast growth factor receptors while minimizing side effects such as phospholipidosis, which is often induced by similar compounds .
The synthesis utilized standard organic chemistry techniques, including:
The molecular structure of SUN13837 is characterized by a complex arrangement that allows it to effectively interact with fibroblast growth factor receptors. Specific details about the molecular formula and structural components were not explicitly detailed in the sources but are critical for understanding its function.
While exact structural data (e.g., bond lengths, angles) were not provided, the compound's design focuses on optimizing interactions with target receptors to enhance biological activity while reducing unwanted effects .
SUN13837 undergoes various biochemical interactions once administered. It primarily acts on fibroblast growth factor receptors, leading to downstream signaling pathways that promote neuronal survival and regeneration.
The key reactions involve:
These reactions are crucial for its therapeutic efficacy in treating spinal cord injuries .
SUN13837 mimics basic fibroblast growth factor by binding to its receptor, which activates intracellular signaling cascades that promote neuronal survival and regeneration. This mechanism mitigates secondary injury processes that can exacerbate damage following spinal cord trauma.
Research indicates that SUN13837 enhances tyrosine phosphorylation within cells, which is pivotal for activating downstream signaling pathways involved in neuroprotection and repair . This action helps counteract excitotoxicity caused by neurotransmitter imbalances following injury.
While specific physical properties such as melting point or solubility were not detailed in the sources, SUN13837 is noted for its favorable pharmacokinetic profile, including high oral bioavailability (approximately 70%) and effective brain penetration (Kp = 0.15) in rat models .
Chemical stability and reactivity are essential for therapeutic applications. The absence of significant side effects related to phospholipidosis suggests that SUN13837 has been designed to minimize adverse interactions within biological systems .
SUN13837 has been primarily studied for its potential applications in:
Clinical studies have shown promise in enhancing neurological recovery in patients with severe spinal cord injuries, indicating its potential utility in therapeutic settings .
The quest for effective neuroregenerative therapies has been marked by significant challenges, particularly in translating neurotrophic factor biology into clinically viable treatments. Early enthusiasm for endogenous growth factors like basic Fibroblast Growth Factor (bFGF) was tempered by their pleiotropic biological actions, which included not only neuroprotective and neuritogenic effects but also undesirable proliferative activity on non-neuronal cells. This proliferation exacerbated pathological processes such as glial scar formation and neuroinflammation in central nervous system (CNS) injuries [1] [3]. Furthermore, protein-based therapeutics faced inherent limitations, including enzymatic degradation, poor blood-brain barrier penetration, and short plasma half-lives, which hindered their clinical utility [1] [4]. These challenges catalyzed efforts to develop synthetic small molecules that could selectively mimic the beneficial neurotrophic actions of endogenous factors while eliminating their detrimental effects.
SUN13837 (chemical name: 4-[[4-[[2-[(4-Amino-2,3,5,6-tetramethylphenyl)amino]acetyl]methylamino]-1-piperidinyl]methyl]benzamide) emerged from a deliberate strategy to overcome the limitations of native basic Fibroblast Growth Factor therapy. Researchers designed this novel aniline-derived compound to function as a selective agonist of Fibroblast Growth Factor Receptor 1, activating downstream neuroprotective and neurite outgrowth-promoting pathways without inducing mitogenic activity in non-neuronal somatic cells [1] [4]. This selectivity was critical because basic Fibroblast Growth Factor's proliferative effects on inflammatory cells and fibroblasts had been linked to adverse outcomes in earlier clinical trials for CNS disorders, including exacerbated inflammation and reduced functional recovery [1] [3]. SUN13837's molecular architecture enables it to penetrate the blood-brain barrier efficiently and exhibit favorable pharmacokinetics, including over 65% oral bioavailability across species—a significant advantage over protein-based neurotrophic factors [4] [5].
SUN13837 represents a paradigm shift in neurotrophic factor research, transitioning from recombinant protein therapeutics toward targeted small-molecule mimetics. Unlike broad-spectrum neurotrophic factors that activate multiple receptor subtypes with varying downstream consequences, SUN13837 demonstrates remarkable signaling specificity. It selectively triggers tyrosine phosphorylation of Fibroblast Growth Factor Receptor 1 and downstream effectors involved in neuronal survival and axonal regeneration, while avoiding proliferative pathways associated with Fibroblast Growth Factor Receptor activation in non-neuronal tissues [1] [4]. This precision pharmacology positions SUN13837 at the forefront of a new generation of neurotherapeutic agents designed for pathological complexity. Its development reflects an evolving understanding that effective neural repair requires multi-modal activity—modulating neuroinflammation, rebalancing ionic homeostasis, and stimulating intrinsic regenerative mechanisms—without exacerbating secondary injury processes [4] [5].
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 11030-71-0
CAS No.: 13205-44-2
CAS No.: